molecular formula C17H17NO5S B4236217 ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate CAS No. 5500-65-2

ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate

Cat. No. B4236217
CAS RN: 5500-65-2
M. Wt: 347.4 g/mol
InChI Key: MXHVLPHLRLYHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate, also known as PSAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PSAB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.45 g/mol.

Mechanism of Action

The mechanism of action of ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate has been found to selectively inhibit COX-2, which is responsible for inflammation and pain, while sparing COX-1, which is involved in the protection of the stomach lining.
Biochemical and Physiological Effects:
ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have a low toxicity profile and is well-tolerated in animals. ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate has been shown to reduce the production of prostaglandins and other inflammatory mediators in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate in lab experiments is its ability to selectively inhibit COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. Another advantage is its ability to penetrate cell membranes, which makes it a potential drug delivery system. However, one limitation of using ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate. One area of research is the development of ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another area of research is the synthesis of ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate derivatives with improved solubility and bioavailability. ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate also has potential applications in the development of new herbicides and materials. Further studies are needed to fully understand the mechanism of action of ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate and its potential applications in various fields.

Scientific Research Applications

Ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate has been studied for its potential use as a herbicide. In materials science, ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate has been studied for its potential use in the synthesis of polymers and other materials.

properties

IUPAC Name

ethyl 3-[[2-(benzenesulfonyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-2-23-17(20)13-7-6-8-14(11-13)18-16(19)12-24(21,22)15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHVLPHLRLYHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70410798
Record name Ethyl 3-[[2-(benzenesulfonyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70410798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5500-65-2
Record name Ethyl 3-[[2-(benzenesulfonyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70410798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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